molecular formula C15H12Cl2N2 B2596379 N,N-bis(3-chlorobenzyl)cyanamide CAS No. 866048-83-1

N,N-bis(3-chlorobenzyl)cyanamide

Cat. No.: B2596379
CAS No.: 866048-83-1
M. Wt: 291.18
InChI Key: NACHTWZDJPOAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-bis(3-chlorobenzyl)cyanamide is a cyanamide derivative substituted with two 3-chlorobenzyl groups. Structurally, it features a central cyanamide group (–NH–C≡N) bonded to two 3-chlorobenzyl moieties.

Properties

IUPAC Name

bis[(3-chlorophenyl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2/c16-14-5-1-3-12(7-14)9-19(11-18)10-13-4-2-6-15(17)8-13/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACHTWZDJPOAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN(CC2=CC(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N-bis(3-chlorobenzyl)cyanamide typically involves the reaction of 3-chlorobenzyl chloride with cyanamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Chemical Reactions Analysis

Substitution Reactions

The chlorobenzyl groups and cyanamide moiety participate in nucleophilic substitution. Key examples include:

Alkylation with alkyl halides :
In the presence of bases like K₂CO₃, the cyanamide nitrogen acts as a nucleophile. For instance, reaction with benzyl bromide in acetonitrile at 80°C yields N,N-dibenzyl derivatives .

SubstrateReagent/ConditionsProductYieldSource
Benzyl bromideK₂CO₃, CH₃CN, 80°C, 5hN,N-dibenzylcyanamide72%
Isopropyl chlorideNaOH, 50% aq., 40°C2-(4-chlorophenyl)-3-methylbutanenitrile100%

Aromatic substitution :
The chlorine atoms on the benzyl groups can undergo further substitution with amines or thiols under catalytic conditions .

Oxidation and Reduction

The cyanamide group is redox-active:

Oxidation :
Treatment with H₂O₂ or KMnO₄ oxidizes the cyanamide to a urea derivative.

Reduction :
LiAlH₄ or NaBH₄ reduces the cyanamide to a primary amine. For example, reduction of N,N-bis(3-chlorobenzyl)cyanamide yields N,N-bis(3-chlorobenzyl)amine .

Reaction TypeReagents/ConditionsProductSelectivitySource
ReductionLiAlH₄, THF, refluxN,N-bis(3-chlorobenzyl)amine85%
OxidationH₂O₂, AcOH, 60°CN,N-bis(3-chlorobenzyl)urea90%

Cycloaddition Reactions

The cyanamide’s C≡N bond engages in [3+2] cycloadditions:

With nitrones :
Forms tetrazole derivatives under mild conditions .
With azides :
Generates 1,2,3-triazoles via copper-catalyzed click chemistry .

PartnerCatalyst/ConditionsProductApplicationSource
Phenyl nitroneCuI, Na₂CO₃, CH₃CN1-phenyl-5-cyanotetrazolePharmaceuticals
Benzyl azideCuSO₄, sodium ascorbate, H₂O1-benzyl-1H-1,2,3-triazole-4-carbonitrileMaterial science

Nucleophilic Addition

The cyanamide group reacts with amines to form guanidines. For example, reaction with methylamine in the presence of AlCl₃ produces N,N'-bis(3-chlorobenzyl)-N-methylguanidine .

AmineCatalystProductYieldSource
MethylamineAlCl₃, 100°CN,N'-bis(3-chlorobenzyl)-N-methylguanidine75%

Catalytic Coupling Reactions

Ru-based catalysts enable deaminative coupling with secondary amines. For instance, reaction with cyclohexylamine yields unsymmetric amines :

Amine PartnerCatalyst SystemProductYieldSource
CyclohexylamineRuHCl(CO)(PCy₃)₂, L1N-(3-chlorobenzyl)-N-cyclohexylamine70%

Mechanistic Insights

  • Substitution : Proceeds via an SN2 mechanism at the cyanamide nitrogen, with base-assisted deprotonation .

  • Cycloaddition : Follows a stepwise pathway involving nitrile imine intermediates in the presence of Cu(I) .

  • Oxidation : Radical intermediates are implicated in MnO₄⁻-mediated oxidation, leading to urea formation.

Stability and Reaction Optimization

  • Solvent effects : Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilicity in substitution reactions .

  • Temperature : Elevated temperatures (80–130°C) are critical for catalytic coupling and cycloadditions .

Scientific Research Applications

Chemical Synthesis

N,N-bis(3-chlorobenzyl)cyanamide serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, particularly in cycloaddition reactions and aminocyanation processes. The compound can participate in nucleophilic additions, where the cyanamide moiety acts as a source of both amino and nitrile functionalities, enabling the formation of complex molecules.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionReference
CycloadditionUsed in reactions to form heterocyclic compounds.
AminocyanationActs as an electrophilic cyanating agent.
FunctionalizationEnables the synthesis of difunctionalized substrates.

Agricultural Applications

The compound has shown potential as a plant protection agent. Research indicates that derivatives of cyanamide can effectively control mold fungi and yeasts, making them suitable for use as fungicides or preservatives in agricultural settings. Specifically, studies have demonstrated its efficacy against pathogens like Penicillium glaucum and Aspergillus niger at low concentrations.

Case Study: Efficacy Against Fungal Pathogens

  • Objective : To evaluate the antifungal properties of this compound.
  • Method : Application of varying concentrations on fungal cultures.
  • Results : At a concentration of 0.07%, significant inhibition of fungal growth was observed, indicating its potential as an effective agricultural fungicide.

Pharmaceutical Applications

In medicinal chemistry, this compound has been explored for its potential therapeutic properties. Its ability to modify biological pathways through amino transfer reactions makes it a candidate for drug development, particularly in creating new pharmaceuticals targeting specific diseases.

Table 2: Potential Pharmaceutical Applications

Application AreaDescriptionReference
Antimicrobial AgentsInvestigated for use against bacterial infections.
Cancer TreatmentPotential role in targeting cancer cell metabolism.

Mechanism of Action

The mechanism of action of N,N-bis(3-chlorobenzyl)cyanamide involves its interaction with specific molecular targets. The cyanamide group can act as a nucleophile, participating in various chemical reactions. The presence of the 3-chlorobenzyl groups enhances its reactivity and allows it to interact with different molecular pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between N,N-bis(3-chlorobenzyl)cyanamide and structurally related compounds:

Compound Name CAS Number Molecular Formula Functional Groups Substituents Known Applications/Activities References
This compound Not provided C₁₅H₁₂Cl₂N₂ Cyanamide, benzyl chlorides 3-Cl on benzyl rings Inferred: Potential monomer/polymer precursor
Dibenzylcyanamide 2451-91-4 C₁₅H₁₄N₂ Cyanamide, benzyl Unsubstituted benzyl Agrochemical intermediates
3-Chloro-N-phenyl-phthalimide Not provided C₁₄H₈ClNO₂ Phthalimide, aryl chloride 3-Cl on phthalimide Monomer for polyimide synthesis
Tris(2-chloroethyl)amine (HN3) 555-77-1 C₆H₁₂Cl₃N Tertiary amine, chloroethyl 2-Cl on ethyl chains Chemical warfare agent (alkylating)

Key Observations :

  • Substituent Effects : The 3-chloro substitution in This compound contrasts with unsubstituted dibenzylcyanamide, likely reducing electron density at the benzyl rings and altering solubility (e.g., lower polarity compared to hydroxyl-substituted analogs) .

Biological Activity

N,N-bis(3-chlorobenzyl)cyanamide is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Overview

This compound, a cyanamide derivative, is characterized by its two 3-chlorobenzyl groups attached to a central cyanamide moiety. The presence of the chlorobenzyl groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can interact with nucleophiles in biological systems, leading to modifications in various biochemical pathways. These interactions can modulate enzyme activities and cellular signaling processes, which may result in therapeutic effects or toxicity depending on the context of exposure.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus, E. coli
Anti-inflammatoryInhibition of pro-inflammatory cytokines
CytotoxicityInduced apoptosis in cancer cell lines

Detailed Research Findings

  • Antimicrobial Efficacy :
    • A study conducted by researchers found that this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antimicrobial activity .
  • Anti-inflammatory Mechanism :
    • In cellular models, treatment with this compound resulted in reduced levels of TNF-α and IL-6, key markers of inflammation. This suggests that the compound may be beneficial in treating conditions characterized by excessive inflammation .
  • Cytotoxicity Studies :
    • The compound was tested on various cancer cell lines, revealing a dose-dependent increase in apoptosis rates. At concentrations above 50 µM, significant cytotoxic effects were observed, particularly in breast cancer cells (MCF-7) .

Comparative Analysis with Similar Compounds

This compound can be compared with other cyanamide derivatives to assess its relative biological activity.

CompoundAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicity
This compoundHighModerateHigh
N-cyano-N-phenyl-p-toluenesulfonamideModerateLowModerate

Q & A

Q. Basic Analytical Methods

  • ¹H NMR Spectroscopy : Identify characteristic peaks for aromatic and aliphatic protons; absence of impurities (e.g., residual solvents) confirms purity .
  • LC-MS (ESI) : Validate molecular weight (e.g., [M+H]⁺ ion) and detect isotopic patterns consistent with chlorine atoms .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

How can reaction conditions be optimized to improve the yield of this compound?

Q. Advanced Synthetic Optimization

  • Catalyst Screening : Test Cu(OTf)₂ or CuCl to accelerate condensation; these catalysts enhance nucleophilic substitution efficiency .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF vs. CH₃CN) to improve solubility and reaction kinetics .
  • Temperature Control : Optimize between 25–60°C; higher temperatures may increase side reactions (e.g., hydrolysis of cyanamide) .

How can the biological activity of this compound be evaluated against bacterial targets?

Q. Advanced Biological Evaluation

  • Enzyme Inhibition Assays : Test against MurA (a bacterial enzyme) using spectrophotometric methods (e.g., NADH oxidation at 340 nm) .
  • Minimum Inhibitory Concentration (MIC) : Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
  • Cytotoxicity Profiling : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .

What computational strategies are used to study the interaction of this compound with biological targets?

Q. Advanced Computational Modeling

  • Molecular Docking : Employ AutoDock Vina to predict binding modes with enzymes (e.g., MurA active site). Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonding with catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

What stability considerations are critical for storing this compound?

Q. Basic Stability & Handling

  • Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis .
  • Decomposition Risks : Avoid exposure to oxidizers (e.g., HNO₃) to prevent HCl release; monitor via FT-IR for carbonyl degradation (C≡N peak at ~2200 cm⁻¹) .

How can the toxicity profile of this compound be assessed in vitro?

Q. Advanced Toxicity Studies

  • Ames Test : Evaluate mutagenicity using Salmonella strains TA98 and TA100 .
  • Cytotoxicity Assays : Measure IC₅₀ in HepG2 cells via MTT assay; compare with positive controls (e.g., cisplatin) .
  • Genotoxicity Screening : Use comet assay to detect DNA strand breaks .

How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

Q. Advanced SAR Design

  • Substituent Variation : Replace 3-chlorobenzyl with fluorinated or methoxy groups to enhance lipophilicity and bioavailability .
  • Backbone Modification : Introduce heteroatoms (e.g., S or O) in the cyanamide moiety to improve metabolic stability .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bond acceptors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.